molecular formula C26H32N2 B12585990 N'-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine CAS No. 627522-64-9

N'-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine

Cat. No.: B12585990
CAS No.: 627522-64-9
M. Wt: 372.5 g/mol
InChI Key: RRDLEDLMUOABTN-UHFFFAOYSA-N
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Description

N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This compound features a complex structure with phenyl groups attached to the propyl chains, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method is the reductive amination of corresponding ketones or aldehydes with ethane-1,2-diamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce simpler amines.

Scientific Research Applications

N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diphenylethylenediamine
  • N,N’-diethyl-1,2-diaminopropane
  • N,N’-dibenzylethylenediamine

Uniqueness

N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of phenyl groups on the propyl chains. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

627522-64-9

Molecular Formula

C26H32N2

Molecular Weight

372.5 g/mol

IUPAC Name

N'-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C26H32N2/c1-4-11-23(12-5-1)13-10-19-27-21-22-28-20-18-26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,11-12,14-17,26-28H,10,13,18-22H2

InChI Key

RRDLEDLMUOABTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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